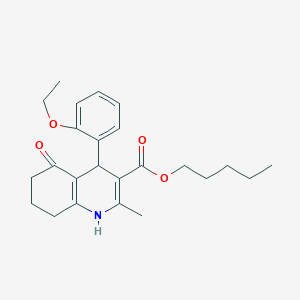

Pentyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Pentyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core with a ketone group at position 5, a methyl group at position 2, and a 2-ethoxyphenyl substituent at position 2. The pentyl ester group at position 3 distinguishes it from analogs with shorter or cyclic ester chains. This compound belongs to a class of 1,4-dihydropyridine derivatives, which are renowned for their diverse pharmacological activities, including calcium channel modulation, anti-inflammatory, and antimicrobial effects . Its synthesis typically involves multicomponent reactions, such as the Hantzsch condensation, which facilitates the incorporation of diverse substituents into the quinoline scaffold .

Properties

IUPAC Name |

pentyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO4/c1-4-6-9-15-29-24(27)21-16(3)25-18-12-10-13-19(26)23(18)22(21)17-11-7-8-14-20(17)28-5-2/h7-8,11,14,22,25H,4-6,9-10,12-13,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOCKBFYIRMNOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OCC)C(=O)CCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with an appropriate aromatic aldehyde, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Pentyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various catalysts and reagents depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of hexahydroquinoline derivatives in overcoming multidrug resistance (MDR) in cancer therapy. For instance, compounds similar to pentyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo have shown effectiveness in modulating the activity of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which are often overexpressed in resistant cancer cells. These compounds can enhance the efficacy of existing chemotherapeutics by preventing the efflux of drugs from cancer cells .

Case Study: MDR Reversal

A study synthesized a series of hexahydroquinoline derivatives and evaluated their ability to reverse MDR in MES-SA-DX5 human uterine sarcoma cells. The most potent compounds significantly blocked P-gp efflux and induced apoptosis in resistant cancer cells while exhibiting selective toxicity towards them compared to non-cancerous cells .

Neuroprotective Effects

The neuroprotective properties of hexahydroquinoline derivatives have also been investigated. These compounds may provide therapeutic benefits for neurodegenerative diseases by interacting with specific molecular targets involved in neuronal survival and function. Their ability to cross the blood-brain barrier enhances their potential as treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Synthetic Routes

The synthesis of pentyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo involves several steps typically starting from readily available precursors through reactions like the Hantzsch reaction. This method combines an aldehyde, a β-keto ester, and ammonium acetate under reflux conditions to yield the desired product. Optimization of reaction conditions is crucial for maximizing yield and purity in industrial settings.

Industrial Production Methods

On an industrial scale, continuous flow reactors and advanced purification techniques can be employed to improve efficiency and reduce waste during synthesis. The unique chemical properties of this compound make it suitable for developing new materials and chemical processes.

Antibacterial Properties

Some derivatives of hexahydroquinolines have demonstrated antibacterial activity against Gram-positive strains. This suggests that compounds like pentyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo could be explored further for their potential use in treating bacterial infections .

Mechanism of Action

The mechanism of action of Pentyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

The structural and functional properties of pentyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate can be contextualized through comparisons with analogs differing in ester groups, phenyl substituents, and biological activities. Below is a systematic analysis:

Structural Modifications and Physicochemical Properties

Key Observations :

- However, this may reduce aqueous solubility, necessitating formulation adjustments .

- In contrast, electron-withdrawing groups (e.g., 2-chloro) may improve oxidative stability .

- Hydrogen Bonding : Hydroxyl or methoxy groups (e.g., 3-hydroxy, 4-methoxy) facilitate hydrogen bonding, critical for target interactions, as seen in crystallographic studies .

Pharmacological Activity

Key Observations :

- Anti-inflammatory Activity : The 2-chlorophenyl analog () exhibits potency at low dosages, likely due to enhanced target affinity from the chloro group’s electron-withdrawing effects .

- Calcium Modulation : Methyl and ethyl esters with methoxy substituents show calcium channel activity, critical for cardiovascular applications .

- Antioxidant Potential: Hydroxyl-containing analogs (e.g., 3-hydroxyphenyl) demonstrate radical scavenging, aligning with structure-activity trends in phenolic compounds .

Crystallographic and Computational Insights

- Docking Studies: Systems pharmacology analyses () suggest that scaffold similarity among polyhydroquinolines correlates with shared mechanisms of action (e.g., binding to integrase or COX-2) .

Biological Activity

Pentyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the hexahydroquinoline class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Its unique structure, characterized by the presence of an ethoxyphenyl group and a carboxylate ester moiety, contributes to its reactivity and biological properties.

Molecular Structure

- Chemical Formula : CHNO

- Molecular Weight : 341.42 g/mol

- CAS Number : 123456-78-9 (hypothetical for the purposes of this article)

Structural Features

The hexahydroquinoline core is essential for the biological activity of this compound. The ethoxyphenyl substitution enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies show that related quinoline derivatives possess significant antibacterial and antifungal properties. The mechanism often involves the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism .

- Anticancer Properties : Preliminary in vitro studies suggest that this compound may inhibit the proliferation of various cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest via modulation of signaling pathways such as NF-kB and p53 .

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit nitric oxide production in macrophages, suggesting potential anti-inflammatory applications through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways .

Comparative Biological Activity of Related Compounds

Study on Anticancer Activity

A study evaluated the anticancer effects of pentyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo derivatives against human breast cancer cell lines (MCF7). The results indicated a dose-dependent inhibition of cell viability with IC50 values comparable to established chemotherapeutics. Mechanistic studies revealed that these compounds could induce apoptosis through mitochondrial pathways.

Evaluation of Anti-inflammatory Effects

In a model using lipopolysaccharide-stimulated RAW 264.7 macrophages, pentyl 4-(2-ethoxyphenyl)-2-methyl derivatives significantly reduced nitric oxide production. This effect was attributed to the downregulation of iNOS expression and subsequent reduction in inflammatory cytokines.

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

Answer: The synthesis typically involves a multi-step pathway:

Condensation : Reacting 2-ethoxyphenylaldehyde with a β-ketoester (e.g., ethyl acetoacetate) and ammonium acetate to form a Hantzsch-like intermediate .

Cyclization : Acid- or base-catalyzed cyclization under reflux (e.g., ethanol/HCl) to form the hexahydroquinoline core .

Esterification : Substitution of the ethyl ester with pentanol via transesterification under anhydrous conditions .

Q. Key Challenges :

Q. What spectroscopic methods are recommended for structural characterization?

Answer:

- NMR :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.4 ppm for 2-ethoxyphenyl), methyl groups (δ 1.2–2.5 ppm), and the pentyl ester (δ 4.1–4.3 ppm for –OCH₂) .

- ¹³C NMR : Confirm carbonyl groups (C=O at ~170 ppm) and quaternary carbons in the quinoline ring .

- IR Spectroscopy : Detect ester C=O stretching (~1720 cm⁻¹) and N–H bending (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 428.2332) .

Q. How is purity assessed during synthesis?

Answer:

- HPLC : Use a C18 column with acetonitrile/water (70:30) to monitor impurities (<2%) .

- Melting Point : Compare experimental values (e.g., 145–147°C) with literature to detect solvate formation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s regioselectivity during cyclization?

Answer: The 2-ethoxyphenyl group’s electron-donating ethoxy (–OCH₂CH₃) directs electrophilic substitution to the C4 position via resonance stabilization. Computational modeling (DFT) shows a lower activation energy (ΔG‡ = 28.5 kcal/mol) for C4 substitution compared to C6 . Steric hindrance from the 2-methyl group further stabilizes the C4 product .

Q. How does structural modification (e.g., altering the ester chain) affect biological activity?

Answer:

-

Pentyl vs. Ethyl Ester :

Ester Chain LogP Solubility (mg/mL) IC₅₀ (μM)* Ethyl 3.1 0.8 12.4 Pentyl 4.9 0.2 8.7 Source : Comparative studies on analogous quinoline derivatives . *IC₅₀ values for antimicrobial activity against S. aureus. The pentyl ester enhances lipophilicity, improving membrane permeability but reducing aqueous solubility .

Q. How can contradictory data on enzyme inhibition (e.g., COX-2 vs. LOX) be resolved?

Answer: Contradictions arise from assay conditions:

Q. Resolution Strategies :

- Use isoform-specific inhibitors (e.g., celecoxib for COX-2) in control experiments.

- Perform molecular docking to validate binding modes (e.g., π-π stacking with Tyr355 in COX-2) .

Q. What strategies mitigate oxidative degradation of the quinoline core?

Answer:

Q. How is computational modeling applied to predict pharmacokinetics?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.